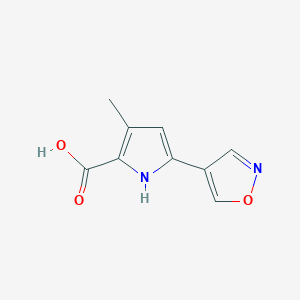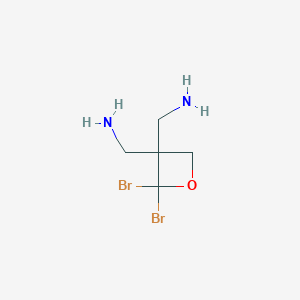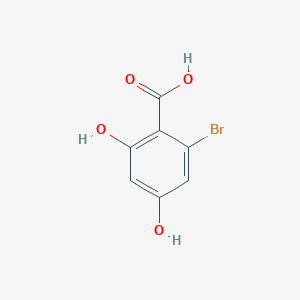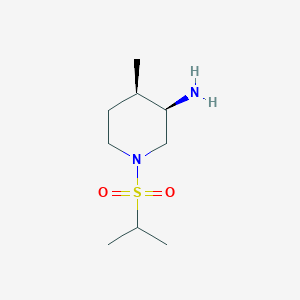![molecular formula C6H11FN2 B13028555 3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine](/img/structure/B13028555.png)
3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine is a bicyclic amine compound characterized by its unique structure, which includes a fluorine atom and an azabicyclo heptane framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the preparation of tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate, which can be deprotected to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of palladium-catalyzed reactions and the preparation of intermediate compounds suggest that scalable methods could be developed based on these synthetic routes .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the bicyclic framework.
Substitution: The fluorine atom and amine group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine has several scientific research applications:
Mécanisme D'action
The mechanism by which 3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine exerts its effects involves interactions with molecular targets and pathways. The fluorine atom and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the positioning of the nitrogen atom and the absence of fluorine.
2-Azabicyclo[2.2.1]heptanes: These compounds are structurally similar but lack the fluorine atom, which can significantly alter their chemical properties and reactivity.
Uniqueness
3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C6H11FN2 |
|---|---|
Poids moléculaire |
130.16 g/mol |
Nom IUPAC |
3-fluoro-1-azabicyclo[2.2.1]heptan-4-amine |
InChI |
InChI=1S/C6H11FN2/c7-5-3-9-2-1-6(5,8)4-9/h5H,1-4,8H2 |
Clé InChI |
ZIERRSKTTQXCKP-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CC(C1(C2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chlorothieno[3,2-b]pyridin-7-ol](/img/structure/B13028488.png)

![4-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13028500.png)



![5-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13028532.png)


![7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B13028553.png)


![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028580.png)
